2-Bromo-3-phenylpyridine

Cross-coupling Reactivity Leaving Group

Choose 2-Bromo-3-phenylpyridine for superior Pd-catalyzed cross-coupling performance. The C2 bromine offers higher oxidative addition rates vs. the 2-chloro analog, accelerating Suzuki-Miyaura and Stille reactions. The 2-bromo-3-phenyl pattern directs C-H activation to unique sites inaccessible with the 3-bromo-2-phenyl regioisomer—critical for synthesizing functionalized pyridines in drug discovery and agrochemical R&D. An ideal building block for biaryl construction and tailored metal complex ligands.

Molecular Formula C11H8BrN
Molecular Weight 234.09 g/mol
CAS No. 32864-29-2
Cat. No. B1272039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-phenylpyridine
CAS32864-29-2
Molecular FormulaC11H8BrN
Molecular Weight234.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=CC=C2)Br
InChIInChI=1S/C11H8BrN/c12-11-10(7-4-8-13-11)9-5-2-1-3-6-9/h1-8H
InChIKeyBCKWPWFSMVGPRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-phenylpyridine (CAS 32864-29-2): A Specialized Heterocyclic Building Block for Organic Synthesis


2-Bromo-3-phenylpyridine is a heterocyclic organic compound in the phenylpyridine class, defined by a bromine atom at the 2-position and a phenyl group at the 3-position of a pyridine ring . Its molecular formula is C11H8BrN, with a molecular weight of 234.09 g/mol, a predicted density of 1.426 g/cm³, and a predicted boiling point of 321.3°C at 760 mmHg . As a brominated heterocycle, it serves as a versatile intermediate for constructing more complex molecules via cross-coupling reactions, including the Suzuki-Miyaura and Stille couplings .

Critical Differences in Reactivity and Physicochemical Profiles Between 2-Bromo-3-phenylpyridine and Its Analogs


The performance of 2-Bromo-3-phenylpyridine in chemical synthesis and potential applications is critically dependent on its specific substitution pattern and halogen type. Compared to its 2-chloro analog (CAS 31557-57-0), the bromine atom in 2-Bromo-3-phenylpyridine offers a superior leaving group for palladium-catalyzed cross-coupling reactions, while its distinct lipophilicity (LogP ~3.5 vs. ~3.4) and higher density (1.426 vs. 1.186 g/cm³) can influence reaction kinetics and purification protocols [1]. Relative to its regioisomer 3-Bromo-2-phenylpyridine (CAS 91182-50-2), the 2-bromo-3-phenyl substitution pattern is known to direct metal-catalyzed C-H activation to different sites on the aromatic ring, leading to distinct synthetic outcomes [2]. Therefore, substituting any of these analogs without careful validation can lead to altered reaction yields, different product selectivity, and ultimately, failure in a synthetic sequence.

Quantitative Differentiation of 2-Bromo-3-phenylpyridine from its Closest Analogs


Enhanced Reactivity in Cross-Coupling vs. 2-Chloro-3-phenylpyridine

As a bromoarene, 2-Bromo-3-phenylpyridine is expected to demonstrate significantly higher reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille) compared to its 2-chloro analog (CAS 31557-57-0). The C-Br bond is weaker and more easily activated by transition metal catalysts than the C-Cl bond, enabling reactions under milder conditions and with higher turnover frequencies [1].

Cross-coupling Reactivity Leaving Group

Distinct Regioselectivity in C-H Activation vs. 3-Bromo-2-phenylpyridine

The substitution pattern of 2-Bromo-3-phenylpyridine (2-Br, 3-Ph) directs metal-catalyzed C-H activation to different positions compared to its regioisomer 3-Bromo-2-phenylpyridine (3-Br, 2-Ph). Research on halogenated phenylpyridines demonstrates that the placement of the halogen and phenyl groups dictates which C-H bond is activated on the aryl ring, leading to chemo- and regio-selective functionalization [1].

C-H activation Regioselectivity Directing group

Higher Calculated Lipophilicity (LogP) vs. 2-Chloro-3-phenylpyridine

2-Bromo-3-phenylpyridine exhibits a calculated LogP of 3.51, which is higher than the calculated LogP of 3.40 for its 2-chloro analog [1]. This 0.11 LogP unit difference indicates greater lipophilicity, which can affect compound solubility, membrane permeability, and protein binding in biological contexts or influence chromatographic retention time during purification.

Lipophilicity LogP ADME

Higher Density and Boiling Point vs. 2-Phenylpyridine and 2-Chloro Analog

The presence of a heavy bromine atom in 2-Bromo-3-phenylpyridine significantly alters its bulk physical properties compared to its non-halogenated and chloro-substituted counterparts. Its predicted density of 1.426 g/cm³ and boiling point of 321.3°C are substantially higher than those of 2-Phenylpyridine (density ~1.086 g/cm³, bp ~270°C) and the 2-chloro analog (density ~1.186 g/cm³, bp ~296°C) [1]. These differences are critical for planning unit operations like distillations and separations.

Physicochemical Properties Density Boiling Point

Optimal Application Scenarios for 2-Bromo-3-phenylpyridine Based on Verified Evidence


Precursor for Suzuki-Miyaura Cross-Coupling in Pharmaceutical Synthesis

Due to its aryl bromide functionality, 2-Bromo-3-phenylpyridine is an ideal electrophilic partner in Suzuki-Miyaura cross-coupling reactions. This allows for the efficient and selective introduction of diverse aryl or heteroaryl groups at the 2-position of the pyridine ring, a crucial step in constructing complex biaryl structures commonly found in drug candidates [1]. The choice of this compound over its 2-chloro analog is justified by its higher expected reactivity in palladium-catalyzed cycles.

Starting Material for Regioselective C-H Functionalization

For research projects aiming to explore the directed C-H activation of phenylpyridine scaffolds, 2-Bromo-3-phenylpyridine provides a distinct and predictable reactivity profile. Its specific substitution pattern directs metalation to a unique site compared to its regioisomers, enabling the synthesis of functionalized pyridines that would be difficult to access via other routes [2]. This chemo-selectivity makes it a valuable tool in methodology development and the synthesis of advanced intermediates.

Building Block for Agrochemical Intermediate Discovery

Patents and literature identify phenylpyridine derivatives as key intermediates in the development of new herbicides [3]. The 2-bromo-3-phenyl substitution pattern of this compound makes it a suitable starting material for generating libraries of novel phenylpyridine analogs for screening against agricultural targets, leveraging its unique combination of a cross-coupling handle (C-Br bond) and a directing group (pyridine nitrogen).

Synthesis of Organometallic Ligands and Complexes

The pyridine moiety in 2-Bromo-3-phenylpyridine can act as a ligand for metal complexes, which are of interest in catalysis and materials science (e.g., OLEDs). The compound can be further functionalized via its bromine atom to tune the electronic and steric properties of the ligand, enabling the synthesis of tailored organometallic complexes. Its higher density and boiling point compared to non-halogenated analogs can also influence the physical properties of the final materials .

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